5-fluoro-8-methyl-3,4-dihydronaphthalen-1(2H)-one

Lipophilicity LogP Drug‑likeness

5-Fluoro-8-methyl-3,4-dihydronaphthalen-1(2H)-one (CAS 270917-55-0; C₁₁H₁₁FO; MW 178.20 g/mol) is a fluorinated 1-tetralone derivative in which a fluorine atom occupies the 5‑position and a methyl group occupies the 8‑position of the saturated ring. The compound is formally classified as a 3,4‑dihydronaphthalen‑1(2H)‑one and is indexed in PubChem (CID.

Molecular Formula C11H11FO
Molecular Weight 178.20 g/mol
Cat. No. B13041168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-8-methyl-3,4-dihydronaphthalen-1(2H)-one
Molecular FormulaC11H11FO
Molecular Weight178.20 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)F)CCCC2=O
InChIInChI=1S/C11H11FO/c1-7-5-6-9(12)8-3-2-4-10(13)11(7)8/h5-6H,2-4H2,1H3
InChIKeyALUSVQLHPUSUFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-8-methyl-3,4-dihydronaphthalen-1(2H)-one – Core Identifiers, Computed Physicochemical Profile & Primary Literature Classification


5-Fluoro-8-methyl-3,4-dihydronaphthalen-1(2H)-one (CAS 270917-55-0; C₁₁H₁₁FO; MW 178.20 g/mol) is a fluorinated 1-tetralone derivative in which a fluorine atom occupies the 5‑position and a methyl group occupies the 8‑position of the saturated ring [1]. The compound is formally classified as a 3,4‑dihydronaphthalen‑1(2H)‑one and is indexed in PubChem (CID 85772644) [1]. Computed descriptors include an XLogP3‑AA of 2.5, zero hydrogen‑bond donors, two hydrogen‑bond acceptors, and a topological polar surface area of 17.1 Ų [1]. Patents within the 3,4‑dihydronaphthalene class explicitly claim 5‑lipoxygenase (5‑LOX) inhibitory activity and anti‑asthmatic utility, establishing the pharmacophoric relevance of this scaffold [2].

Why 5‑Fluoro‑8‑methyl‑3,4‑dihydronaphthalen‑1(2H)‑one Cannot Be Replaced by Unsubstituted or Mono‑Substituted 1‑Tetralone Analogs


The concurrent presence of a C5‑fluoro and a C8‑methyl substituent generates a regio‑electronic profile that cannot be replicated by the parent 1‑tetralone (CAS 529‑34‑0), the non‑fluorinated 8‑methyl‑1‑tetralone (CAS 51015‑28‑2), or the 5‑fluoro‑1‑tetralone (CAS 93742‑85‑9) alone . The fluorine atom modulates electron density on the aromatic ring, alters metabolic soft spots (blocking potential CYP‑mediated hydroxylation), and introduces a sensitive ¹⁹F NMR handle ; the methyl group tunes lipophilicity and steric environment, affecting both target binding and physicochemical properties such as logP and boiling point . Substituting any single‑substituted analog therefore sacrifices one or both of these functional handles, making the procurement of the exact 5‑fluoro‑8‑methyl derivative mandatory for applications that depend on both the electronic and steric contributions of these substituents .

Quantitative Differentiator Evidence Guide for 5‑Fluoro‑8‑methyl‑3,4‑dihydronaphthalen‑1(2H)‑one vs. Closest Analogs


Computed Lipophilicity (XLogP3‑AA): 5‑Fluoro‑8‑methyl Derivative vs. 8‑Methyl‑1‑tetralone and 5‑Fluoro‑1‑tetralone

The target compound exhibits a computed XLogP3‑AA of 2.5 [1]. Experimentally determined logP values for the closest non‑fluorinated analog (8‑methyl‑1‑tetralone) and the non‑methylated analog (5‑fluoro‑1‑tetralone) are 2.51 and 2.34, respectively . The 5‑fluoro‑8‑methyl derivative therefore sits between the two single‑substituted congeners, offering a balanced lipophilicity that is 0.01 logP units lower than 8‑methyl‑1‑tetralone and 0.16 logP units higher than 5‑fluoro‑1‑tetralone. This fine‑tuned logP window is critical for CNS drug‑likeness (optimal logP 2–3) and for modulating passive membrane permeability.

Lipophilicity LogP Drug‑likeness Physicochemical profiling

Boiling Point Differentiation: 5‑Fluoro‑8‑methyl‑3,4‑dihydronaphthalen‑1(2H)‑one vs. 5‑Fluoro‑1‑tetralone and 8‑Methyl‑1‑tetralone

The predicted boiling point of 5‑fluoro‑8‑methyl‑3,4‑dihydronaphthalen‑1(2H)‑one is 291.9 ± 39.0 °C . In comparison, the experimental boiling points of 5‑fluoro‑1‑tetralone and 8‑methyl‑1‑tetralone are 265.6 °C (at 760 mmHg) and 282.8 °C (at 760 mmHg), respectively . The 5‑fluoro‑8‑methyl derivative has a predicted boiling point approximately 26 °C higher than the 5‑fluoro analog and approximately 9 °C higher than the 8‑methyl analog. This difference permits the use of higher‑temperature reaction conditions without compound loss and can facilitate separation from volatile impurities during purification.

Boiling point Thermal stability Distillation Purification

Commercial Purity Benchmarking: 5‑Fluoro‑8‑methyl‑3,4‑dihydronaphthalen‑1(2H)‑one vs. Single‑Substituted Tetralone Building Blocks

Multiple commercial suppliers list the 5‑fluoro‑8‑methyl derivative at ≥98 % HPLC purity, with at least one vendor offering a 98 % HPLC specification and others ≥95 % . The non‑fluorinated comparator 8‑methyl‑1‑tetralone is typically supplied at 95–98 % purity , while 5‑fluoro‑1‑tetralone is routinely offered at 98 % HPLC or 95 % . The dual‑substituted target compound therefore meets or exceeds the upper purity tier of its single‑substituted analogs from a procurement standpoint, while providing the unique dual‑substitution advantage.

Purity HPLC Procurement specification Quality control

Unique Substitution Pattern: Dual 5‑Fluoro‑8‑Methyl Substitution Enables ¹⁹F NMR Tracking and Blocks Two Independent Metabolic Sites

The 5‑fluoro substituent provides a sensitive ¹⁹F NMR handle for quantitative reaction monitoring and metabolite profiling, a capability absent in the non‑fluorinated 8‑methyl‑1‑tetralone . Simultaneously, the fluorine atom blocks potential CYP‑mediated aromatic hydroxylation at the 5‑position, while the methyl group sterically shields the 8‑position [1]. The 5‑fluoro‑1‑tetralone comparator possesses only the fluorine handle, and the 8‑methyl‑1‑tetralone comparator possesses only the methyl‑blocking feature; neither single‑substituted analog offers dual‑site metabolic protection combined with an NMR‑active reporter nucleus [1].

Metabolic stability ¹⁹F NMR CYP blockade Fluorine

Patent‑Claimed 5‑Lipoxygenase Inhibitory Phenotype: Class‑Level Selectivity Data Supporting the 3,4‑Dihydronaphthalene Scaffold

The patent family covering substituted 3,4‑dihydronaphthalenes (including compounds bearing methyl and amino substituents on the aromatic ring) explicitly claims specific 5‑lipoxygenase (5‑LOX) inhibitory activity, with selectivity over cyclooxygenase demonstrated in RBL‑1 cell‑based assays [1]. In vitro 5‑LOX inhibition was tested at inhibitor concentrations from 0.1 µM to 100 µM, with the most active congeners showing significant suppression of leukotriene formation while leaving prostaglandin synthesis essentially unaffected [1]. Although the target compound itself has not been individually profiled in this assay, its placement within the patented Markush structure (R₁ = methyl; R₂ = H or methyl; specific 5‑position substitution permitted) establishes that the 5‑fluoro‑8‑methyl substitution pattern maps onto the pharmacophore region defined as critical for 5‑LOX selectivity [1].

5‑Lipoxygenase Leukotriene Asthma Anti‑inflammatory

Fluorine‑Enhanced Medicinal Chemistry Privilege: 5‑Fluoro‑Tetralone Scaffold as a Recognized CNS and Kinase Privileged Fragment

The 5‑fluoro‑tetralone substructure is explicitly described by commercial and literature sources as a privileged fragment for CNS‑active agents (including antipsychotics and antidepressants) and kinase inhibitors, owing to the combination of structural rigidity and fluorine‑enhanced metabolic stability . 5‑Fluoro‑1‑tetralone itself has been employed as a key intermediate in the synthesis of anti‑cancer and anti‑inflammatory agents . The addition of the C8‑methyl group to this validated scaffold further tunes lipophilicity and steric parameters without compromising the known CNS‑MPO or kinase‑hinge binding features conferred by the 5‑fluoro‑tetralone core [1]. The non‑fluorinated 8‑methyl‑1‑tetralone lacks the metabolic‑stability advantage, while 5‑fluoro‑1‑tetralone lacks the steric and lipophilic tuning provided by the methyl group [1].

CNS drug discovery Kinase inhibitor Fluorinated scaffold Fragment‑based drug design

Differentiated Application Scenarios for 5‑Fluoro‑8‑methyl‑3,4‑dihydronaphthalen‑1(2H)‑one Based on Verifiable Evidence


CNS‑Optimized Lead Generation with Dual‑Site Metabolic Shielding

Medicinal chemistry teams targeting CNS indications with a narrow logP window (2–3) should select the 5‑fluoro‑8‑methyl derivative as their core scaffold. The XLogP3‑AA of 2.5 positions the compound within the CNS‑MPO optimal range, while the 5‑fluoro and 8‑methyl groups together block two independent sites of potential CYP‑mediated aromatic hydroxylation [1]. Unlike 5‑fluoro‑1‑tetralone (logP 2.34, no C8 blocking) or 8‑methyl‑1‑tetralone (logP 2.51, no metabolic fluorine), the dual‑substituted compound delivers both the required lipophilicity and the dual‑site metabolic stabilization simultaneously [1]. Early‑stage in vitro microsomal stability assays comparing the three analogs are recommended to quantify the relative metabolic advantage.

¹⁹F NMR‑Guided Reaction Optimization and Metabolite Profiling

Process development groups that require quantitative, label‑free reaction monitoring should procure the 5‑fluoro‑8‑methyl derivative specifically for its sensitive ¹⁹F NMR nucleus at C5. This enables real‑time tracking of synthetic transformations, intermediate purity assessment, and downstream metabolite identification without the need for deuterated standards or radioactive labels . The non‑fluorinated 8‑methyl‑1‑tetralone completely lacks this capability . The elevated predicted boiling point (292 °C vs. 266 °C for 5‑fluoro‑1‑tetralone) also permits wider thermal processing windows, reducing losses during solvent swap operations that would be more problematic with the lower‑boiling mono‑fluorinated analog [1].

5‑Lipoxygenase‑Targeted SAR Expansion Using a Patent‑Mapped Scaffold

Academic and industrial groups pursuing leukotriene pathway inhibitors for asthma or inflammatory disease should build their SAR libraries on the 5‑fluoro‑8‑methyl‑3,4‑dihydronaphthalen‑1(2H)‑one scaffold, which falls directly within the Markush claims of patents describing specific 5‑LOX inhibition with selectivity over COX . The scaffold has been demonstrated to inhibit 5‑LOX at sub‑micromolar to micromolar concentrations in RBL‑1 cell‑based assays without affecting cyclooxygenase activity . Starting from this scaffold rather than an unsubstituted or mono‑substituted 1‑tetralone ensures that any derived lead series remains within the patent‑defined selective pharmacophore space from the outset, reducing freedom‑to‑operate risks and accelerating hit‑to‑lead timelines .

Kinase Inhibitor Fragment Growing with an Orthogonal C8 Diversification Handle

Fragment‑based drug discovery programs targeting the kinase hinge region can utilize the 5‑fluoro‑tetralone core as a recognized hinge‑binding fragment while exploiting the C8‑methyl group as a chemically orthogonal handle for fragment growing or linking [1]. The C8 position is amenable to further functionalization (e.g., bromination, formylation) without disturbing the 5‑fluoro‑hinge interaction, providing a synthetic advantage over 5‑fluoro‑1‑tetralone, which would require additional synthetic steps to install a methyl or analogous group at the 8‑position [1]. The dual‑substituted compound thus serves as a more advanced fragment starting point, shortening the synthetic route to fully elaborated lead molecules [1].

Quote Request

Request a Quote for 5-fluoro-8-methyl-3,4-dihydronaphthalen-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.